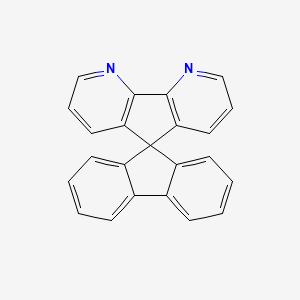

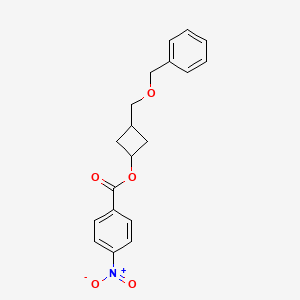

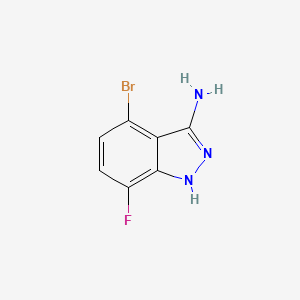

![molecular formula C19H18N4OS B3109368 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole CAS No. 172152-35-1](/img/structure/B3109368.png)

2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole

説明

This compound, also known as Desoxy Ilaprazole, is an intermediate in the synthesis of Ilaprazole . Ilaprazole is a proton pump inhibitor (PPI) used in the treatment of dyspepsia, peptic ulcer disease (PUD), gastroesophageal reflux disease (GORD/GERD), and duodenal ulcer .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-(1H-Pyrrol-1-yl)-2-mercaptobenzimidazole and 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride .Molecular Structure Analysis

The molecular formula of this compound is C19H18N4OS . The InChI string is InChI=1S/C19H18N4OS/c1-13-17 (20-8-7-18 (13)24-2)12-25-19-21-15-6-5-14 (11-16 (15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3, (H,21,22) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 350.44 . It has a predicted boiling point of 590.4±60.0 °C and a predicted density of 1.30±0.1 g/cm3 . The predicted pKa value is 9.26±0.10 .科学的研究の応用

Antibacterial Properties

- 2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazoles, closely related to your compound, show selective antibacterial properties for Helicobacter spp. Modifications to this class of compounds can retain antibacterial potency while removing proton pump inhibitor (PPI) activity. These compounds demonstrate minimum bactericidal concentrations comparable to clinically used antimicrobials, indicating potential for species-specific antibacterial applications (Kühler et al., 2002).

Anti-Ulcer Activity

- Benzimidazole derivatives, which include variants of your compound, have been evaluated for anti-ulcer activity. These compounds are synthesized and tested using specific methodologies to assess their potential in treating ulcers (Sandhya Rani Madala, 2017).

Relationship with Helicobacter pylori Activity

- Studies on 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles reveal a structure-activity relationship with anti Helicobacter pylori activity. The findings indicate that larger, more lipophilic compounds with certain substituents show lower minimum bactericidal concentration (MBC) values, suggesting their potential in targeting H. pylori (Kühler et al., 1998).

Proton Pump Inhibition and Tautomerism

- Studies on omeprazole, a compound structurally similar to the one you're interested in, focus on its tautomerism in solution. Understanding the tautomerism is essential for comprehending its function as a proton pump inhibitor, a property relevant to your compound as well (Claramunt et al., 2004).

Anticancer Activity

- Benzimidazole-based compounds have shown potential anticancer activity. For instance, Zn(II) complexes with benzimidazole derivatives have exhibited cytotoxic properties against various human carcinoma cells. These findings highlight the potential use of such compounds in cancer research and treatment (Zhao et al., 2015).

作用機序

Target of Action

The primary target of Desoxyilaprazole is the proton pump , a type of enzyme found in the stomach lining . This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, Desoxyilaprazole effectively reduces the production of stomach acid .

Mode of Action

Desoxyilaprazole acts by suppressing gastric acid secretion . It achieves this by blocking the (H+, K+)-ATPase enzyme system (the proton pump) located on the secretory surface of gastric parietal cells . This inhibition prevents the final step in gastric acid production, thereby reducing the overall acidity within the stomach .

Biochemical Pathways

It is known that the compound’s action on the proton pump disrupts the normal process of gastric acid production . This disruption can have downstream effects on other biochemical processes within the body, particularly those related to digestion and the absorption of nutrients.

Pharmacokinetics

Desoxyilaprazole exhibits stable pharmacokinetics when administered intravenously at a dose of 10 mg once daily for 5 days . It provides effective and long-lasting inhibition of intragastric acid secretion . There is no accumulation after multiple administrations, and the mean steady-state half-life and clearance are comparable to those following single administration .

Result of Action

The primary result of Desoxyilaprazole’s action is a significant reduction in gastric acid production. This leads to an increase in gastric pH, which can provide relief from conditions such as gastroesophageal reflux disease (GERD) and erosive esophagitis .

特性

IUPAC Name |

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-6-pyrrol-1-yl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS/c1-13-17(20-8-7-18(13)24-2)12-25-19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNQIYXOVOTIKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172152-35-1 | |

| Record name | Desoxy ilaprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESOXY ILAPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/352TU5SA7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

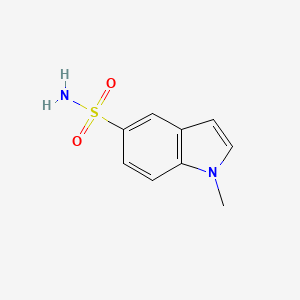

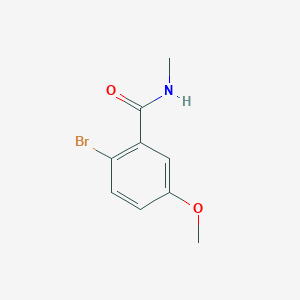

![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B3109292.png)

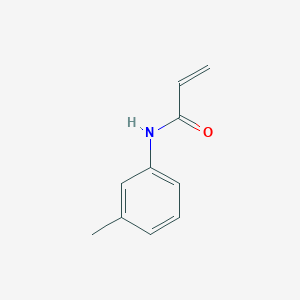

![{[4-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B3109333.png)